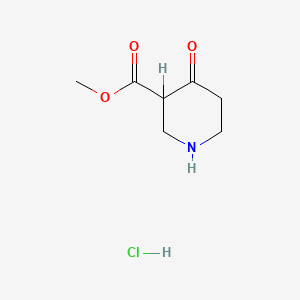

Methyl 4-oxopiperidine-3-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-oxopiperidine-3-carboxylate hydrochloride, also known as MOPC-HCl, is an organic compound with a wide range of applications in scientific research. It is a white crystalline powder with a molecular weight of 183.6 g/mol. MOPC-HCl is a common reagent used in organic synthesis and has been studied extensively for its biological and biochemical effects.

Wissenschaftliche Forschungsanwendungen

Asymmetric Benzylation for Chiral Compounds Synthesis

Methyl 4-oxopiperidine-3-carboxylate hydrochloride is used in asymmetric benzylation reactions. An example is the synthesis of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate using cinchona alkaloids as phase-transfer catalysts. This process is significant for preparing biologically active compounds with a chiral 3-benzylpiperidine backbone, offering advantages such as affordable materials, mild conditions, and moderate enantioselectivity (Wang, Zhao, Xue, & Chen, 2018).

Key Intermediate in Novel Inhibitor Synthesis

This compound is an important intermediate in synthesizing specific inhibitors, such as the protein tyrosine kinase Jak3 inhibitor—CP-690550. Efficient synthetic approaches for this compound involve a series of steps starting from readily available reagents and are suitable for industrial scaling (Chen Xin-zhi, 2011).

Synthesis of Piperidine Derivatives

The compound serves as a precursor in the stereoselective synthesis of various piperidine derivatives. These syntheses often involve reactions with different reagents, leading to the formation of structurally diverse and potentially bioactive piperidine derivatives. For instance, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, a related compound, is used to produce various synthons for preparing piperidine derivatives (Moskalenko & Boev, 2014).

Structural Studies and Characterization

This compound also plays a role in structural studies and characterization of organic compounds. It has been utilized in studies focusing on keto-enol tautomerism and configurational isomerism, providing valuable insights into the stereochemistry of related organic compounds (Fernández, Casares, Gálvez, & Bellanato, 1993).

Synthesis of Proteasome Inhibitors

It is also utilized in the synthesis of proteasome inhibitors, where methyl 3,4-epoxypiperidine-3-carboxylate derivatives have been synthesized and tested for their biological activities. These compounds show promise in inhibiting specific active sites of the 20S proteasome, with potential applications in the field of medicinal chemistry (Marastoni et al., 2004).

Wirkmechanismus

Target of Action

Methyl 4-oxopiperidine-3-carboxylate hydrochloride is a complex organic compound used as a starting reagent in the synthesis of various pharmaceuticals . The specific targets of this compound depend on the final product it is used to synthesize. For instance, it has been used in the synthesis of nakadomarin A and tert-butyl, picolyl, and fluorinated analogs of capromorelin .

Mode of Action

The mode of action of this compound is primarily through its role as a building block in the synthesis of other compounds . It interacts with other reagents under specific conditions to form new compounds. The exact nature of these interactions depends on the specific synthesis process.

Biochemical Pathways

The biochemical pathways affected by this compound are determined by the final compounds it is used to synthesize . For example, in the synthesis of nakadomarin A, it contributes to the formation of the central tetracyclic core of the molecule .

Pharmacokinetics

Instead, it is used as a reagent in the synthesis of other compounds, and the pharmacokinetics of those compounds would be more pertinent .

Result of Action

The result of the action of this compound is the formation of new compounds during synthesis . The molecular and cellular effects of these compounds depend on their specific structures and properties.

Action Environment

The action of this compound is influenced by the conditions under which it is used in synthesis . Factors such as temperature, pH, and the presence of other reagents can all impact the efficacy and stability of the compound during synthesis.

Biochemische Analyse

Biochemical Properties

Methyl 4-oxopiperidine-3-carboxylate hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a starting reagent in the synthesis of complex molecules such as nakadomarin A and analogs of capromorelin . The interactions of this compound with these biomolecules are crucial for its function in biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause changes in cellular function, which can be attributed to its interaction with specific cellular components . These effects are essential for understanding the compound’s role in cellular biology.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, leading to changes in gene expression and cellular function . The compound’s ability to modulate enzyme activity is a key aspect of its biochemical properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways is essential for its function in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to particular organelles, influencing its biochemical properties.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxopiperidine-3-carboxylate hydrochloride involves the reaction of 4-piperidone with methyl chloroformate followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "4-piperidone", "Methyl chloroformate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 4-piperidone in diethyl ether and add methyl chloroformate dropwise while stirring at room temperature.", "Step 2: Add sodium hydroxide to the reaction mixture and stir for 30 minutes.", "Step 3: Extract the product with diethyl ether and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate.", "Step 5: Hydrolyze the product with hydrochloric acid in water.", "Step 6: Extract the product with diethyl ether and wash with water.", "Step 7: Dry the organic layer with anhydrous sodium sulfate.", "Step 8: Evaporate the solvent to obtain Methyl 4-oxopiperidine-3-carboxylate hydrochloride as a white solid." ] } | |

CAS-Nummer |

71486-53-8 |

Molekularformel |

C7H12ClNO3 |

Molekulargewicht |

193.63 g/mol |

IUPAC-Name |

hydron;methyl 4-oxopiperidine-3-carboxylate;chloride |

InChI |

InChI=1S/C7H11NO3.ClH/c1-11-7(10)5-4-8-3-2-6(5)9;/h5,8H,2-4H2,1H3;1H |

InChI-Schlüssel |

NMAACQILAGCQPR-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CNCCC1=O.Cl |

Kanonische SMILES |

[H+].COC(=O)C1CNCCC1=O.[Cl-] |

Andere CAS-Nummern |

71486-53-8 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 4-oxo-3-piperidinecarboxylate hydrochloride in the synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one?

A: Methyl 4-oxo-3-piperidinecarboxylate hydrochloride serves as a crucial starting material in the two-step synthesis of 3-(4-Hydrobenzyl)-8,9-dimethoxy-1,2,3,4-tetrahydrochromenopyridin-5-one. [] This compound, along with 3,4-dimethoxyphenol, undergoes a series of reactions to yield the final product, a potential dopamine D4 receptor ligand. The specific role and transformations of Methyl 4-oxo-3-piperidinecarboxylate hydrochloride within this synthesis are detailed in the research paper. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Methoxyphenoxy)phenyl]methanamine](/img/structure/B1299739.png)

![2-[(E)-2-(2-bromophenyl)hydrazono]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile](/img/structure/B1299758.png)